molecular formula C10H12O4 B1364674 3,5-Dimethoxy-4-methylbenzoic acid CAS No. 61040-81-1

3,5-Dimethoxy-4-methylbenzoic acid

Cat. No.: B1364674
CAS No.: 61040-81-1
M. Wt: 196.2 g/mol
InChI Key: QIBMVRYNEXOCCF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methylbenzoic acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

3,5-Dimethoxy-4-methylbenzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), enhancing their activity and thereby reducing reactive oxygen species (ROS) levels in cells . Additionally, this compound can inhibit the activity of NADPH oxidase 4 (NOX4), an enzyme involved in ROS production . These interactions suggest that this compound may have antioxidant properties and could play a role in modulating oxidative stress in cells.

Cellular Effects

This compound has been shown to influence various cellular processes. In adipocytes, it reduces ROS levels and oxidative stress by upregulating antioxidant enzymes and inhibiting NOX4 . This compound also affects cell signaling pathways, particularly those involving redox-sensitive transcription factors such as nuclear factor kappaB (NF-κB) . By modulating these pathways, this compound can influence gene expression and cellular metabolism, potentially reducing inflammation and improving insulin sensitivity in adipocytes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with antioxidant enzymes and NOX4. By enhancing the activity of SOD and CAT, it increases the breakdown of superoxide radicals and hydrogen peroxide, respectively . Additionally, the inhibition of NOX4 reduces the production of ROS, thereby decreasing oxidative stress . These molecular interactions contribute to the compound’s overall antioxidant effects and its ability to modulate cellular redox balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the antioxidant effects of this compound were sustained over a 10-day period, with significant reductions in ROS levels and improvements in antioxidant enzyme activity . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and sustained activity suggest potential for prolonged use in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antioxidant and anti-inflammatory effects, improving cellular redox balance and reducing oxidative stress . At higher doses, potential toxic effects may arise, including cellular damage and disruption of metabolic processes Threshold effects have been observed, with optimal dosages providing beneficial effects without toxicity

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and antioxidant defense. It interacts with enzymes such as SOD and CAT, enhancing their activity and promoting the breakdown of ROS . The compound also affects the NADPH oxidase pathway by inhibiting NOX4, reducing ROS production . These interactions suggest that this compound plays a role in maintaining cellular redox balance and protecting against oxidative damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components . It may accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant effects

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is likely to be localized in the cytoplasm and mitochondria, where it interacts with antioxidant enzymes and modulates ROS levels . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its efficacy in reducing oxidative stress and protecting cellular components from damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxy-4-methylbenzoic acid can be synthesized through several methods. One common approach involves the methylation of 3,5-dimethoxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. Another method includes the oxidation of 3,5-dimethoxytoluene using potassium permanganate .

Industrial Production Methods: In industrial settings, the compound is often produced through the Friedel-Crafts alkylation of 3,5-dimethoxybenzoic acid with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium in ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: 1,4-Dihydro-3,5-dimethoxy-4-methylbenzoic acid.

    Substitution: Nitro and halogenated derivatives of this compound.

Scientific Research Applications

3,5-Dimethoxy-4-methylbenzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3,4-Dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.

    3,5-Dimethoxybenzoic acid: Lacks the methyl group present in 3,5-dimethoxy-4-methylbenzoic acid.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a hydroxyl group instead of a methyl group.

Uniqueness: this compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methyl groups on the benzene ring enhances its electron-donating ability, making it more reactive in electrophilic aromatic substitution reactions compared to its analogs .

Properties

IUPAC Name

3,5-dimethoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6-8(13-2)4-7(10(11)12)5-9(6)14-3/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBMVRYNEXOCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396100
Record name 3,5-dimethoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61040-81-1
Record name 3,5-Dimethoxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61040-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-dimethoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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